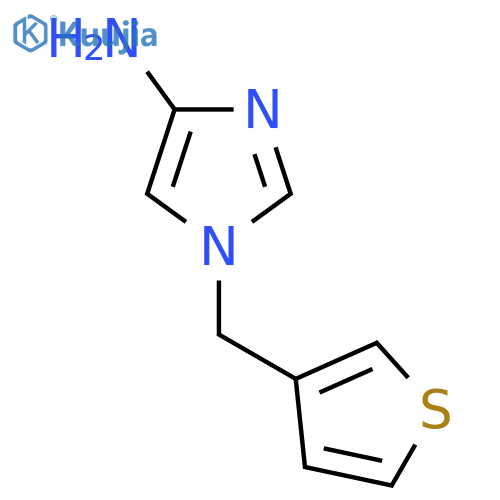

Cas no 2137561-03-4 (1-(thiophen-3-yl)methyl-1H-imidazol-4-amine)

1-(thiophen-3-yl)methyl-1H-imidazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-(thiophen-3-yl)methyl-1H-imidazol-4-amine

- EN300-1107845

- 1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine

- 2137561-03-4

-

- インチ: 1S/C8H9N3S/c9-8-4-11(6-10-8)3-7-1-2-12-5-7/h1-2,4-6H,3,9H2

- InChIKey: WOZGCRJAWSYMLF-UHFFFAOYSA-N

- SMILES: S1C=CC(=C1)CN1C=NC(=C1)N

計算された属性

- 精确分子量: 179.05171847g/mol

- 同位素质量: 179.05171847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 153

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1Ų

- XLogP3: 0.9

1-(thiophen-3-yl)methyl-1H-imidazol-4-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1107845-0.5g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1107845-10.0g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 10g |

$5652.0 | 2023-06-10 | ||

| Enamine | EN300-1107845-10g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1107845-1.0g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 1g |

$1315.0 | 2023-06-10 | ||

| Enamine | EN300-1107845-1g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 95% | 1g |

$914.0 | 2023-10-27 | |

| Enamine | EN300-1107845-5g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 95% | 5g |

$2650.0 | 2023-10-27 | |

| Enamine | EN300-1107845-0.05g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1107845-0.1g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1107845-2.5g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1107845-5.0g |

1-[(thiophen-3-yl)methyl]-1H-imidazol-4-amine |

2137561-03-4 | 5g |

$3812.0 | 2023-06-10 |

1-(thiophen-3-yl)methyl-1H-imidazol-4-amine 関連文献

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

1-(thiophen-3-yl)methyl-1H-imidazol-4-amineに関する追加情報

Introduction to 1-(thiophen-3-yl)methyl-1H-imidazol-4-amine (CAS No. 2137561-03-4)

1-(thiophen-3-yl)methyl-1H-imidazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2137561-03-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole class, characterized by a five-membered ring containing two nitrogen atoms, and it incorporates a thiophene moiety, which is a sulfur-containing aromatic ring. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The thiophen-3-ylmethyl substituent in the molecular structure of 1-(thiophen-3-yl)methyl-1H-imidazol-4-amine contributes to its unique chemical properties and potential biological activities. Thiophene derivatives are well-known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the imidazole ring further enhances its potential as a bioactive molecule, given that imidazole derivatives are widely studied for their role in various biological processes.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their favorable pharmacokinetic profiles and high binding affinity to biological targets. 1-(thiophen-3-yl)methyl-1H-imidazol-4-amine represents a structurally innovative compound that combines the advantageous features of both thiophene and imidazole scaffolds. This combination has led to its investigation as a potential lead compound in the development of new drugs targeting various diseases.

One of the most compelling aspects of 1-(thiophen-3-yl)methyl-1H-imidazol-4-amine is its versatility in chemical modifications. The imidazole ring can be functionalized in multiple ways, allowing chemists to tailor its properties for specific applications. For instance, the introduction of additional substituents at the 4-position of the imidazole ring or at the thiophene ring can modulate its solubility, bioavailability, and interaction with biological targets. Such flexibility makes this compound an attractive scaffold for medicinal chemists seeking to design novel molecules with improved pharmacological properties.

Current research in the field of heterocyclic chemistry has highlighted the importance of thiophene-imidazole hybrids in drug discovery. These compounds have shown promise in preclinical studies as inhibitors of enzymes involved in cancer progression, such as kinases and phosphodiesterases. The structural motif of 1-(thiophen-3-yl)methyl-1H-imidazol-4-amine aligns well with this trend, as it provides a framework that can be optimized for enhanced binding affinity and selectivity against disease-causing targets.

The synthesis of 1-(thiophen-3-yl)methyl-1H-imidazol-4-amime involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted thiophenes and imidazole precursors, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, making them more accessible for further research and development.

From a computational chemistry perspective, 1-(thiophen-3-yli)methyl)-1H-imidazol--(4)-amine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into its binding mode and potential pharmacological activity. For instance, computational docking experiments have suggested that this compound may interact with proteins involved in signal transduction pathways relevant to neurological disorders and inflammatory diseases. Such findings have guided experimental efforts toward optimizing its therapeutic potential.

The pharmacological profile of (thiophen--(3)-yli)methy--l--(1H--imidazol--(4)--)amine is currently under investigation in several academic and industrial research laboratories. Preliminary studies have indicated that it exhibits inhibitory activity against certain enzymes and receptors associated with human diseases. While these findings are promising, further research is needed to fully elucidate its mechanism of action and therapeutic efficacy. Preclinical studies involving cell-based assays and animal models are being conducted to evaluate its safety and efficacy before moving into clinical trials.

The importance of imida--zole-thio--phene conju--gates in modern drug discovery cannot be overstated. These compounds have demonstrated utility across multiple therapeutic areas, including oncology, neurology, and immunology. The structural diversity inherent in this class of molecules allows for the design of highly specific inhibitors targeting disease-related pathways. As such, compounds like (thiophen--(3)--yli)methy--l--)(1H--)imida--zol--(4)--)a--mine continue to be explored as potential candidates for next-generation therapeutics.

In conclusion,(thio--phene-methy--)(imida--zole--)a--mine(CAS No.--2137561--)is-a-promising-compound-with-potential-applications-in-pharma--ceutical-research-and-development Its unique structural features,including-the-thio--phene-and-imida--zole-scaffold,make-it-a-compelling-scaffold-for-designing-novel-drugs-targeting-various-human-diseases Further-studies—are-needed-to-elucidate-it-s-pharmacological-profile-and-to-translate-it-s-discovery-potential into-clinical-applications

2137561-03-4 (1-(thiophen-3-yl)methyl-1H-imidazol-4-amine) Related Products

- 139504-50-0(Mertansine)

- 2227895-43-2((2R)-4-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butan-2-amine)

- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)

- 1243474-55-6(2-(azetidin-3-yloxy)benzonitrile)

- 206983-65-5(N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)

- 94687-10-2(Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)

- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)

- 2228342-08-1(4-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)butanoic acid)

- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))

- 864528-17-6(1-(2-azidoethyl)-4-(trifluoromethyl)benzene)